molecular formula C20H19NO B1445892 4-(4-tert-Butylbenzoyl)quinoline CAS No. 1706458-43-6

4-(4-tert-Butylbenzoyl)quinoline

Cat. No.: B1445892
CAS No.: 1706458-43-6
M. Wt: 289.4 g/mol
InChI Key: LDVVLCORKHNFHI-UHFFFAOYSA-N
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Description

4-(4-tert-Butylbenzoyl)quinoline is a synthetic compound that belongs to the class of quinoline derivatives. It is known for its unique chemical structure and biological activity, making it widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butylbenzoyl)quinoline can be achieved through various methods. One common approach involves the reaction between 4-tert-butylbenzoyl chloride and quinoline under specific conditions . Another method includes the use of activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reactions, and Pd-catalyzed Buchwald–Hartwig amination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzoyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

4-(4-tert-Butylbenzoyl)quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to target bacterial type II topoisomerases, such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome . This mechanism is crucial for its antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-(4-Methylphenoxy)phenylquinoline
  • 4-tert-Butylphenylquinoline
  • 4-Phenoxyphenylquinoline

Uniqueness

4-(4-tert-Butylbenzoyl)quinoline is unique due to its specific tert-butylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-20(2,3)15-10-8-14(9-11-15)19(22)17-12-13-21-18-7-5-4-6-16(17)18/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVVLCORKHNFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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